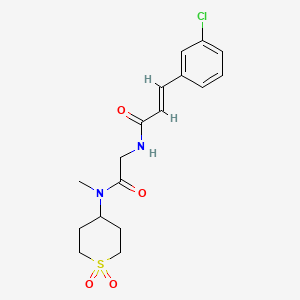

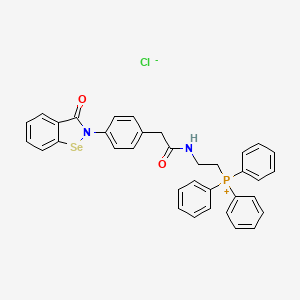

(E)-3-(3-chlorophenyl)-N-(2-((1,1-dioxidotetrahydro-2H-thiopyran-4-yl)(methyl)amino)-2-oxoethyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

ML-264 is a selective inhibitor of Krüppel-like factor 5 (KLF5), a zinc finger-containing transcription factor that is highly expressed in rapidly dividing intestinal epithelial cells. It displays an IC50 value of 29 nM in a cell-based assay for proliferation of KLF5-expressing DLD-1 cells and an IC50 value of 81 nM in a cell-based luciferase assay but does not inhibit kinases associated with the KLF5 pathway, as determined using a panel of 47 selected kinases. ML-264 induces death in most colon cancer cell lines (HCT116, IC50 = 560 nM; HT-29, IC50 = 130 nM; SW620, IC50 = 430 nM), with cytotoxicity toward an established xenograft mouse model of colon cancer as well.

Potent and Selective Inhibitor of Krüppel-like Factor Five (KLF5)

ML-264 is a Krüppel-like factor 5 (KLF5) inhibitor That Potently Inhibits Growth of Colorectal Cancer. ML264 is highly active (IC50 = 29 nM is a cell-based assay for proliferation of DLD-1 cells, IC50 = 81 nM in a cell-based luciferase assay). It lacks cytotoxicity in the IEC-6 control cell line (IC50 >50 μM, <50% inhibition was observed at 100 μM). Robust activity was also seen in several other KLF5-expressing cell types as well (e.g., HCT116, IC50 = 560 nM; HT29, IC50 = 130 nM; SW620, IC50 = 430 nM). ML264 is a good candidate for in vivo anticancer studies, with great potential for use in long time-course in situ studies aimed to elucidate the role of KLF5 as a regulator of cellular proliferation and tumor formation in the intestinal epithelium.

Scientific Research Applications

Colorectal Cancer Treatment

ML264 has been found to potently inhibit the growth of colorectal cancer . It does this by inhibiting the proliferation of colorectal cancer cells in vitro through modifications of the cell-cycle profile . In an established xenograft mouse model of colon cancer, ML264 efficiently inhibited tumor growth within 5 days of treatment .

Regulation of Cellular Functions

Studies have shown that colorectal cancer arises as a consequence of the modification of genes that regulate important cellular functions . ML264 has been shown to be important in the early stages of colorectal cancer development and progression .

Osteosarcoma Treatment

ML264 has been found to inhibit osteosarcoma growth and metastasis . It suppresses the proliferation and clonogenic ability of osteosarcoma cells in a dose-dependent manner . Moreover, ML264 induced G0/G1 cell cycle arrest, with no influence on apoptosis .

Inhibition of Metastasis

ML264 has been found to inhibit the migratory and invasive abilities of osteosarcoma cells . This was demonstrated by wound-healing and Transwell assays .

Regulation of Epithelial-Mesenchymal Transition

Exposure to ML264 reduced the mRNA and protein levels of molecules associated with epithelial-mesenchymal transition phenotype, including N-cadherin, vimentin, Snail, matrix metalloproteinase (MMP) 9 and MMP13 .

Inhibition of Inflammatory Pathways

The KLF5 inhibitor ML264 has been found to suppress NF-κB activity and NLRP3-mediated caspase-1 activation, thus protecting HK-2 cells from LPS-induced pyroptosis . This suggests that ML264 regulates activation of the NLRP3 inflammasome and pyroptosis by inducing the KLF5/NF-κB pathway in renal tubular epithelial cells .

Mechanism of Action

ML264, also known as (E)-3-(3-chlorophenyl)-N-(2-((1,1-dioxidotetrahydro-2H-thiopyran-4-yl)(methyl)amino)-2-oxoethyl)acrylamide or ML-264, is a novel small-molecule compound with significant potential in the field of cancer therapeutics . This article will delve into the various aspects of ML264’s mechanism of action.

Target of Action

ML264 primarily targets Krüppel-like factor 5 (KLF5) , a transcription factor that is highly expressed in proliferating intestinal crypt epithelial cells . KLF5 is a mediator of RAS/MAPK and WNT signaling pathways under homeostatic conditions and promotes their tumorigenic functions during the development and progression of intestinal adenomas .

Mode of Action

ML264 interacts with its target, KLF5, by inhibiting its expression . This inhibition leads to modifications in the cell-cycle profile, resulting in a potent inhibition of proliferation of cancer cells .

Biochemical Pathways

ML264 affects several biochemical pathways. It is a mediator of the RAS/MAPK and WNT signaling pathways, which are crucial for the early stages of cancer development and progression . Inhibition of KLF5 by ML264 leads to a disruption in these pathways, thereby inhibiting the tumorigenic functions of KLF5 .

Pharmacokinetics

In vitro Drug Metabolism and Pharmacokinetics (DMPK) studies suggest that ML264 would have high stability to first-pass metabolism due to its high stability upon exposure to hepatic microsomes . This indicates a potential for good bioavailability.

Result of Action

The inhibition of KLF5 expression by ML264 leads to a significant reduction in proliferation of cancer cells . In an established xenograft mouse model of colon cancer, ML264 efficiently inhibits tumor growth within 5 days of treatment . This effect is caused by a significant reduction in proliferation and the potent inhibition of the expression of KLF5 and EGR1, a transcriptional activator of KLF5 .

Action Environment

The action of ML264 can be influenced by the environment in which it is usedThe demonstrated efficacy of ml264 in a xenograft mouse model of colon cancer suggests that it performs well in a living organism .

properties

IUPAC Name |

(E)-3-(3-chlorophenyl)-N-[2-[(1,1-dioxothian-4-yl)-methylamino]-2-oxoethyl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN2O4S/c1-20(15-7-9-25(23,24)10-8-15)17(22)12-19-16(21)6-5-13-3-2-4-14(18)11-13/h2-6,11,15H,7-10,12H2,1H3,(H,19,21)/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJCDZIDKYKCOMZ-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCS(=O)(=O)CC1)C(=O)CNC(=O)C=CC2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C1CCS(=O)(=O)CC1)C(=O)CNC(=O)/C=C/C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-[4-(Amino-cyclopentyl-phenylmethyl)piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609070.png)

![4-(3-{4-[(R)-Amino(Cyclopentyl)phenylmethyl]piperidin-1-Yl}propoxy)benzonitrile](/img/structure/B609071.png)